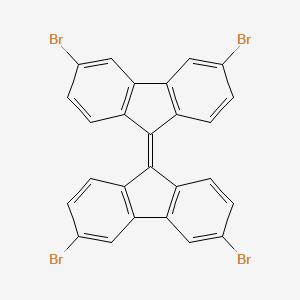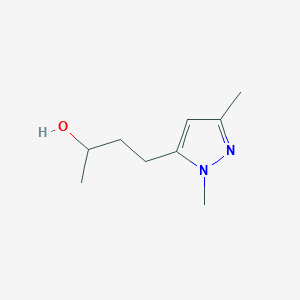
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of ethanol as a solvent and refluxing the mixture for a certain period .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product while reducing the reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-dimethyl-5-hydroxypyrazole: This compound shares a similar pyrazole core but differs in its functional groups.
5-amino-1,3-dimethylpyrazole: Another related compound with an amino group instead of a hydroxyl group.
Uniqueness: 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
4-(2,5-dimethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7-6-9(11(3)10-7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3 |
Clave InChI |
ISFCGHRZBKQWAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CCC(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
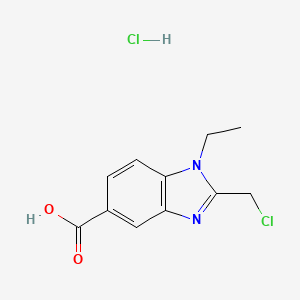
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)

![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)

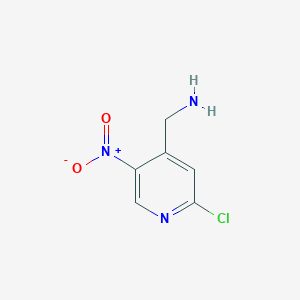
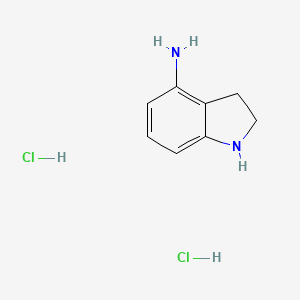
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)



